3,4-Dimethoxypyrrolidine

Overview

Description

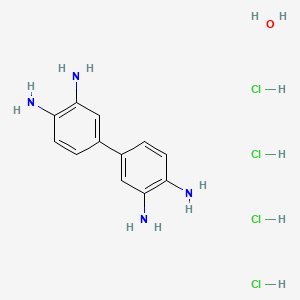

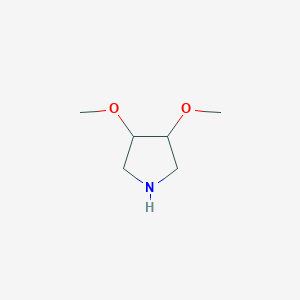

“3,4-Dimethoxypyrrolidine” is a heterocyclic organic compound. It is an important compound in the field of organic chemistry because of its unique properties and potential applications in various industries. The compound is also known as “cis-3,4-Dimethoxypyrrolidine hydrochloride” with a CAS Number: 692058-79-0 .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “3,4-Dimethoxypyrrolidine”, can be achieved through two main synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A specific synthesis method for 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane has also been reported .

Molecular Structure Analysis

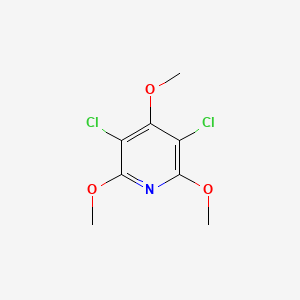

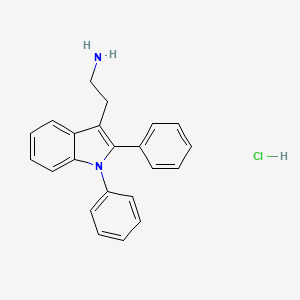

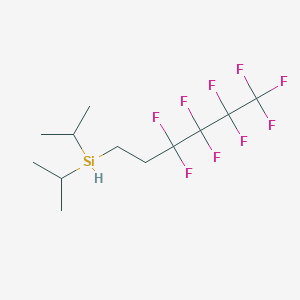

The molecular structure of “3,4-Dimethoxypyrrolidine” includes a total of 22 bonds. There are 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), and 2 ethers (aliphatic) . The molecular formula is C6H13NO2 .

Chemical Reactions Analysis

The mechanism of action underlying the effects of “3,4-Dimethoxypyrrolidine” at the neuromuscular junction (NMJ) is thought to be due to a partial block of presynaptic Kv channels leading to a broadening of the presynaptic action potential .

Scientific Research Applications

Electropolymerization and Oxidative Coupling

- 3,4-Dimethoxypyrrolidine derivatives are studied in the context of electropolymerization and oxidative coupling processes. These processes are crucial for creating π-conjugated products like poly(phenanthropyrrole) (Czichy et al., 2016).

Anticancer Agents Synthesis

- Derivatives with 3,4-dimethoxyphenyl moieties have shown potential as anticancer agents. Synthesis of such derivatives and their in vitro evaluation against cancer cell lines highlights their moderate antitumor potential (Rostom, Faidallah, & Al-Saadi, 2011).

Agricultural and Horticultural Applications

- Plant growth retardants containing structures related to 3,4-Dimethoxypyrrolidine are used in agriculture and horticulture. They provide insights into the regulation of terpenoid metabolism in plants, affecting phytohormones and sterols (Grossmann, 1990).

Conductive and Magnetic Properties

- Poly(3,4-dimethoxypyrrole) exhibits unique conductive and magnetic properties, crucial for applications in materials science, especially in creating conductive polymers (Zotti, Zecchin, Schiavon, & Groenendaal, 2000).

Protecting Group in Oligoribonucleotide Synthesis

- The 3,4-dimethoxybenzyl group, a derivative of 3,4-Dimethoxypyrrolidine, is used as a protecting group inthe synthesis of oligoribonucleotides. It shows efficacy in protecting the 2′-hydroxyl group and the O6-amide group of guanine residues, playing a significant role in the synthesis of nucleic acid analogs (Takaku, Ito, & Imai, 1986).

Pyrrolidine Derivatives in Pharmaceutical Research

- Pyrrolidine derivatives linked to 1,2,3-triazoles exhibit significant anti-proliferative activities against human prostate cancer cells. These compounds demonstrate potential as pharmaceutical agents in cancer treatment (Ince et al., 2020).

Analgesic and Sedative Agents

- Pyrrolo[3,4-c]pyridine derivatives, structurally related to 3,4-Dimethoxypyrrolidine, are studied for their potential as analgesic and sedative agents. Their broad spectrum of pharmacological properties also includes potential applications in treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).

Chemical Synthesis and Reactions

- The reactivity and applications in chemical synthesis of 3,4-Dimethoxypyrrolidine and its derivatives are explored in various studies. This includes the formation of novel alkaloidal systems and investigation of reaction mechanisms (Nagarajan et al., 1994; Shono et al., 1987).

Electropolymerization from Low Oxidation Potential Monomers

- Studies on electropolymerization from low oxidation potential monomers based on pyrrole, including derivatives of 3,4-Dimethoxypyrrolidine, are significant for developing new conducting polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Mechanism of Action

Target of Action

Pyrrolidine derivatives, which include 3,4-dimethoxypyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives are known to exhibit target selectivity .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives interact with their targets in a way that depends on the spatial orientation of substituents, leading to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in molecules, such as those found in pyrrolidine derivatives, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been associated with a variety of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis effects .

Action Environment

It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .

properties

IUPAC Name |

3,4-dimethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROOPTGQTSCWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563983 | |

| Record name | 3,4-Dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxypyrrolidine | |

CAS RN |

55619-48-2 | |

| Record name | 3,4-Dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do chiral ligands like 3,4-dimethoxypyrrolidine derivatives influence the polymerization of diphenyl-2-pyridylmethyl methacrylate?

A1: In the study, 3,4-dimethoxypyrrolidine derivatives, particularly (S,S)-(+)-3,4-dimethoxy-N-(2-(dimethylamino)ethyl)pyrrolidine (DDEP), were employed as chiral ligands in conjunction with organolithium complexes for the anionic polymerization of diphenyl-2-pyridylmethyl methacrylate (D2PyMA) []. These chiral ligands, when complexed with the initiator, influence the stereochemistry of the propagating anionic species during polymerization. This influence can lead to a preferential formation of one helical sense over the other in the resulting poly(diphenyl-2-pyridylmethyl methacrylate) (PD2PyMA), resulting in polymers exhibiting optical activity []. The effectiveness of chiral induction varies depending on the specific structure of the 3,4-dimethoxypyrrolidine derivative, the organolithium reagent, and the polymerization conditions.

Q2: What challenges were encountered in achieving high optical purity in PD2PyMA using 3,4-dimethoxypyrrolidine-based initiators?

A2: While DDEP-based initiators showed promise in producing PD2PyMA with high optical rotation, the study revealed that the polymerization process is sensitive to various factors []. Polymerization conditions like monomer and initiator concentrations, reaction temperature, and the presence of polar additives significantly impacted the optical rotation of the resulting polymer []. This sensitivity suggests that achieving consistent and high optical purity in PD2PyMA using 3,4-dimethoxypyrrolidine-based initiators necessitates strict control over reaction parameters. Additionally, the research indicated that the obtained PD2PyMA often consisted of a mixture of (+)- and (-)- polymers, highlighting the complex nature of the stereochemical control during the polymerization process [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate](/img/structure/B1357174.png)